molecular formula C10H14N2O4 B14417936 1-(2,2-Dimethyl-1,3-dioxan-5-yl)pyrimidine-2,4-dione CAS No. 80827-52-7

1-(2,2-Dimethyl-1,3-dioxan-5-yl)pyrimidine-2,4-dione

Katalognummer: B14417936
CAS-Nummer: 80827-52-7
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: PHLAQWMOCVPWOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Dimethyl-1,3-dioxan-5-yl)pyrimidine-2,4-dione is a compound that features a pyrimidine-2,4-dione core attached to a 2,2-dimethyl-1,3-dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyl-1,3-dioxan-5-yl)pyrimidine-2,4-dione typically involves the reaction of pyrimidine-2,4-dione derivatives with 2,2-dimethyl-1,3-dioxane precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the use of Brönsted or Lewis acid catalysts can aid in the preparation of 1,3-dioxane derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Dimethyl-1,3-dioxan-5-yl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dimethyl-1,3-dioxan-5-yl)pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-(2,2-Dimethyl-1,3-dioxan-5-yl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,2-Dimethyl-1,3-dioxan-5-yl)pyrimidine-2,4-dione is unique due to its combination of a pyrimidine-2,4-dione core with a 2,2-dimethyl-1,3-dioxane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

80827-52-7

Molekularformel

C10H14N2O4

Molekulargewicht

226.23 g/mol

IUPAC-Name

1-(2,2-dimethyl-1,3-dioxan-5-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O4/c1-10(2)15-5-7(6-16-10)12-4-3-8(13)11-9(12)14/h3-4,7H,5-6H2,1-2H3,(H,11,13,14)

InChI-Schlüssel

PHLAQWMOCVPWOT-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC(CO1)N2C=CC(=O)NC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.